molecular formula C12H14F3N B598681 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1203684-72-3

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B598681
CAS RN: 1203684-72-3
M. Wt: 229.246
InChI Key: PEDVBPMLBDPWPQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (TTHIQ) is an organic compound belonging to the class of isoquinolines. It is a small molecule consisting of a single ring of atoms with a nitrogen atom at the center. TTHIQ has been studied extensively for its potential applications in organic synthesis, pharmaceuticals, and biochemistry. In particular, its unique structure and properties make it an attractive target for research and development.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study on the synthesis and biological evaluation of N-(trialkoxysilylalkyl)tetrahydro(iso,silaiso)quinoline derivatives reported the in vivo psychotropic properties and in vitro cytotoxic effects of these compounds. This research illustrates the potential of silicon-containing tetrahydroisoquinolines in the development of new drugs with psychotropic activities (Zablotskaya et al., 2006).

Anticoagulant Activity

  • Research into 1-aryl derivatives of tetrahydroisoquinolines revealed that hydrochlorides of these synthesized compounds exhibited anticoagulant activity, indicating their potential use in medical applications where blood coagulation needs to be controlled (Glushkov et al., 2006).

Anticancer and Antibacterial Properties

  • The synthesis and evaluation of N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides demonstrated marked enhancement in inhibitory activity against tumor cell lines and test bacterial/fungal strains compared to their precursors. This underscores the role of silicon modifications in enhancing the therapeutic potential of tetrahydroisoquinoline derivatives (Zablotskaya et al., 2013).

Synthesis Methodologies

  • Studies on the synthesis of tetrahydroquinolines through Lewis Acid-promoted Friedel-Crafts Cyclizations have provided valuable insights into the production of gem-dimethyl substituted tetrahydroquinolines, which are of interest for their biological activities and potential therapeutic applications (Bunce et al., 2013).

properties

IUPAC Name

4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDVBPMLBDPWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744848
Record name 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203684-72-3
Record name 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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